Fiboflapon Sodium

Description

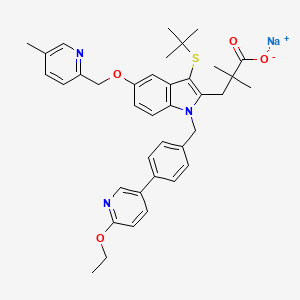

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;3-[3-tert-butylsulfanyl-1-[[4-(6-ethoxypyridin-3-yl)phenyl]methyl]-5-[(5-methylpyridin-2-yl)methoxy]indol-2-yl]-2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H43N3O4S.Na/c1-8-44-34-18-14-28(22-40-34)27-12-10-26(11-13-27)23-41-32-17-16-30(45-24-29-15-9-25(2)21-39-29)19-31(32)35(46-37(3,4)5)33(41)20-38(6,7)36(42)43;/h9-19,21-22H,8,20,23-24H2,1-7H3,(H,42,43);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJNFULGOQGBKB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C2=CC=C(C=C2)CN3C4=C(C=C(C=C4)OCC5=NC=C(C=C5)C)C(=C3CC(C)(C)C(=O)[O-])SC(C)(C)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H42N3NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50152523 | |

| Record name | Fiboflapon sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

659.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196070-26-4 | |

| Record name | Fiboflapon sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1196070264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fiboflapon sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sodium 3-(3-[(1,1-dimethylethyl)thio]-1-({4-[6-(ethyloxy)-3-pyridinyl]phenyl}methyl)-5-{[(5-methyl-2-pyridinyl)methyl]oxy}-1H-indol-2-yl)-2,2-dimethylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FIBOFLAPON SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75YS00XOG3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Fiboflapon Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fiboflapon sodium (also known as GSK2190915 and AM-803) is a potent, selective, and orally bioavailable inhibitor of 5-lipoxygenase-activating protein (FLAP). This document provides a comprehensive overview of its core mechanism of action, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways. This compound acts by binding to FLAP, thereby preventing the synthesis of leukotrienes, which are potent lipid mediators of inflammation. This inhibitory action makes it a candidate for the treatment of inflammatory diseases, particularly asthma.[1][2][3][4] Although its development for cardiovascular disorders has been discontinued, its well-characterized mechanism provides a valuable case study for FLAP inhibition.[3]

Core Mechanism of Action

This compound exerts its anti-inflammatory effects by targeting the initial steps of the leukotriene biosynthetic pathway. The core mechanism involves direct inhibition of the 5-lipoxygenase-activating protein (FLAP).

FLAP is an integral membrane protein located in the nuclear envelope.[4] In response to inflammatory stimuli, cellular phospholipases release arachidonic acid (AA) from the cell membrane. FLAP acts as a scaffold or transfer protein, binding the released AA and presenting it to the enzyme 5-lipoxygenase (5-LO).[4] This interaction is a critical prerequisite for the subsequent conversion of AA into leukotriene A4 (LTA4). LTA4 is an unstable intermediate that is rapidly metabolized into two major classes of pro-inflammatory leukotrienes:

-

Leukotriene B4 (LTB4): Synthesized by the action of LTA4 hydrolase, LTB4 is a powerful chemoattractant for neutrophils and other leukocytes.

-

Cysteinyl Leukotrienes (CysLTs): These include LTC4, LTD4, and LTE4, which are synthesized from LTA4 by LTC4 synthase. CysLTs are known to cause bronchoconstriction, increase vascular permeability, and promote mucus secretion, playing a significant role in the pathophysiology of asthma.

This compound binds with high affinity to FLAP, disrupting its ability to transfer arachidonic acid to 5-LO.[5] This blockade effectively halts the entire downstream cascade of leukotriene synthesis, leading to a potent and broad-spectrum reduction in the production of both LTB4 and CysLTs.[4] This upstream inhibition is a key differentiator from other anti-inflammatory drugs that may target specific downstream receptors.

References

- 1. Pharmacodynamics, pharmacokinetics and safety of GSK2190915, a novel oral anti‐inflammatory 5‐lipoxygenase‐activating protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pa2online.org [pa2online.org]

- 4. Murine Bronchoalveolar Lavage Protocol | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]

- 5. go.drugbank.com [go.drugbank.com]

In-Depth Technical Guide: GSK2190915 FLAP Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of GSK2190915 (also known as Fiboflapon or AM-803) to the 5-lipoxygenase-activating protein (FLAP). This document details the quantitative binding data, the experimental methodologies used to determine these values, and the relevant signaling pathway, presented in a format tailored for scientific and research applications.

Core Data Presentation: Quantitative Binding Affinity

The binding and inhibitory potency of GSK2190915 has been characterized through various in vitro and cellular assays. The key quantitative data are summarized in the table below for ease of comparison.

| Parameter | Value | Assay System | Reference |

| FLAP Binding Potency | 2.9 nM | Radioligand Binding Assay (Human FLAP) | |

| IC50 | 76 nM | LTB4 Inhibition (Human Whole Blood) | |

| EC50 | ~7 nM | LTB4 Inhibition (Ex vivo, ionophore-challenged rat whole blood) | |

| EC50 | 85 nM | LTB4 Inhibition (Western European Subjects) | |

| EC50 | 89 nM | LTB4 Inhibition (Japanese Subjects) |

Signaling Pathway

GSK2190915 is a potent inhibitor of the 5-lipoxygenase-activating protein (FLAP), a critical component in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators involved in various inflammatory diseases, including asthma. FLAP acts as a transfer protein, presenting arachidonic acid to 5-lipoxygenase (5-LO), the enzyme that catalyzes the initial steps in the leukotriene synthesis pathway. By binding to FLAP, GSK2190915 prevents this interaction, thereby inhibiting the production of all downstream leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (CysLTs).

FLAP Signaling Pathway and Inhibition by GSK2190915

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

FLAP Radioligand Binding Assay

This protocol is based on competitive binding principles to determine the affinity of GSK2190915 for FLAP.

Objective: To determine the binding affinity (potency) of GSK2190915 for human FLAP.

Materials:

-

Human leukocyte membranes (source of FLAP)

-

Radiolabeled ligand (e.g., 125I-L-691,831)

-

Unlabeled GSK2190915

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitors)

-

96-well plates

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Human leukocyte membranes are prepared and stored at -80°C. On the day of the assay, membranes are thawed and resuspended in assay buffer.

-

Assay Setup: The assay is performed in 96-well plates. Each well contains the human leukocyte membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled GSK2190915.

-

Incubation: The plates are incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of GSK2190915 that inhibits 50% of the specific binding of the radioligand. The potency is then calculated from the IC50.

FLAP Radioligand Binding Assay Workflow

LTB4 Inhibition Assay in Human Whole Blood

This cellular assay measures the functional inhibition of LTB4 production by GSK2190915.

Objective: To determine the IC50 of GSK2190915 for the inhibition of LTB4 synthesis in human whole blood.

Materials:

-

Fresh human whole blood

-

GSK2190915

-

Calcium ionophore A23187 (stimulant)

-

Assay buffer

-

LTB4 ELISA kit or LC-MS/MS for quantification

Procedure:

-

Blood Collection: Fresh human whole blood is collected in heparinized tubes.

-

Pre-incubation: Aliquots of whole blood are pre-incubated with varying concentrations of GSK2190915 for a specified time (e.g., 15 minutes to 5 hours) at 37°C.

-

Stimulation: LTB4 synthesis is stimulated by adding a calcium ionophore (e.g., A23187) and incubating for a further period (e.g., 30 minutes) at 37°C.

-

Termination and Sample Preparation: The reaction is stopped, and plasma is separated by centrifugation. The plasma samples are then processed for LTB4 analysis.

-

Quantification of LTB4: The concentration of LTB4 in the plasma samples is quantified using a validated method such as an ELISA kit or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The percentage inhibition of LTB4 production at each concentration of GSK2190915 is calculated relative to a vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

LTB4 Inhibition Assay Workflow

AM-803: A Potent FLAP Inhibitor for Modulating the Leukotriene Synthesis Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid, playing a crucial role in the pathophysiology of a range of inflammatory diseases, including asthma.[1][2][3] The biosynthesis of leukotrienes is a complex cascade involving several key enzymes, presenting multiple targets for therapeutic intervention.[1][2] AM-803, also known as GSK2190915 and Fiboflapon, is a novel, potent, and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), a critical component in the leukotriene synthesis pathway.[4][5][6][7] This technical guide provides a comprehensive overview of the role of AM-803 in the leukotriene synthesis pathway, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the underlying mechanisms.

The Leukotriene Synthesis Pathway and the Role of FLAP

The synthesis of leukotrienes is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2.[3][8] The enzyme 5-lipoxygenase (5-LO) then acts on arachidonic acid to produce the unstable intermediate, leukotriene A4 (LTA4).[3][9] This crucial step requires the presence of the 5-lipoxygenase-activating protein (FLAP), which binds to arachidonic acid and facilitates its transfer to 5-LO.[10] LTA4 can then be converted into either leukotriene B4 (LTB4) by LTA4 hydrolase or into the cysteinyl leukotrienes (CysLTs) LTC4, LTD4, and LTE4 by LTC4 synthase.[1][3]

AM-803 exerts its inhibitory effect by binding to FLAP, thereby preventing the association of 5-LO with arachidonic acid and subsequently blocking the entire downstream production of both LTB4 and CysLTs.[4][10]

Mechanism of Action of AM-803

The following diagram illustrates the leukotriene synthesis pathway and the specific point of intervention for AM-803.

Quantitative Data on AM-803 Activity

AM-803 has demonstrated potent inhibitory activity in a variety of in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of AM-803

| Assay | Species | Parameter | Value | Reference |

| FLAP Binding | Human | - | 2.9 nM | [5] |

| LTB4 Inhibition (Whole Blood) | Human | IC50 | 76 nM | [5] |

| LTB4 Inhibition (Whole Blood) | Human | IC50 | 436 nM | [11] |

| LTB4 Inhibition (Whole Blood) | Rat | IC50 | 223 nM | [11] |

| LTB4 Inhibition (Whole Blood) | Mouse | IC50 | 148 nM | [11] |

| LTB4 Inhibition (Whole Blood, ex vivo) | Rat | EC50 | ~7 nM | [4] |

Table 2: In Vivo Efficacy of AM-803 in Rodent Models

| Model | Species | Endpoint | Dose | Effect | Reference |

| Calcium-ionophore challenged lungs | Rat | LTB4 Production | 0.12 mg/kg | ED50 | [4] |

| Calcium-ionophore challenged lungs | Rat | CysLT Production | 0.37 mg/kg | ED50 | [4] |

| Zymosan-induced peritonitis | Mouse | LTB4, CysLTs, plasma protein extravasation, neutrophil influx | Dose-dependent reduction | - | [4][10] |

| PAF-induced lethal shock | Mouse | Survival time | - | Increased | [4][10] |

| Ionophore-challenged whole blood (ex vivo) | Rat | LTB4 biosynthesis | 1 mg/kg (oral) | >90% inhibition for up to 12 h | [4][5] |

| - | Rat | LTB4 inhibition (16h post-dose) | 3 mg/kg (oral) | 86% | [4][5] |

| - | Rat | CysLT inhibition (16h post-dose) | 3 mg/kg (oral) | 41% | [4][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative experimental protocols based on published studies involving AM-803.

Ex Vivo Leukotriene B4 Biosynthesis Assay in Whole Blood

This assay is designed to assess the inhibitory activity of a compound on LTB4 production in a physiologically relevant matrix.

Protocol Details:

-

Blood Collection: Whole blood is collected from fasted subjects into heparinized tubes.

-

Compound Incubation: Aliquots of whole blood are pre-incubated with varying concentrations of AM-803 or vehicle control for a specified period (e.g., 15 minutes to 4 hours) at 37°C.[7]

-

Stimulation: Leukotriene synthesis is initiated by the addition of a calcium ionophore, such as A23187.[11]

-

Reaction Termination: The reaction is stopped by the addition of a cold solution, often containing a chelating agent like EDTA and a protein precipitant like methanol.

-

Sample Processing: The samples are centrifuged to pellet cellular debris.

-

Analysis: The supernatant is collected, and the concentration of LTB4 is quantified using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Zymosan-Induced Peritonitis Model in Mice

This in vivo model is used to evaluate the anti-inflammatory effects of a compound in a model of acute inflammation.

Protocol Details:

-

Compound Administration: AM-803 or vehicle is administered to mice, typically via oral gavage, at a predetermined time before the inflammatory challenge.

-

Induction of Peritonitis: Peritonitis is induced by the intraperitoneal injection of zymosan, a yeast cell wall component that elicits a robust inflammatory response.

-

Sample Collection: At a specific time point after zymosan injection, the peritoneal cavity is lavaged with saline to collect peritoneal fluid. Blood samples may also be collected.

-

Analysis: The peritoneal lavage fluid is analyzed for various inflammatory markers, including:

-

Leukotriene Levels: LTB4 and CysLTs are quantified by ELISA or LC-MS/MS.

-

Neutrophil Influx: The number of neutrophils is determined by cell counting, often after staining.

-

Plasma Protein Extravasation: The concentration of protein in the lavage fluid is measured as an indicator of vascular permeability.[4][10]

-

Selectivity Profile of AM-803

An important characteristic of a therapeutic agent is its selectivity. AM-803 has been shown to be highly selective for FLAP over other enzymes in the arachidonic acid cascade.

AM-803 demonstrates high selectivity for FLAP, with IC50 values greater than 10 µM for other key enzymes in the arachidonic acid pathway, including 5-, 12-, and 15-lipoxygenase, LTA4 hydrolase, LTC4 synthase, COX-1, and COX-2.[11]

Conclusion

AM-803 is a potent and selective FLAP inhibitor that effectively blocks the biosynthesis of both LTB4 and CysLTs. Its robust activity in both in vitro and in vivo models of inflammation highlights its potential as a therapeutic agent for leukotriene-driven diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of inflammation and leukotriene biology. The high selectivity of AM-803 for FLAP suggests a favorable safety profile by minimizing off-target effects on other important enzymatic pathways. Further clinical development of AM-803 and similar FLAP inhibitors is warranted to fully elucidate their therapeutic utility.

References

- 1. Regulation of leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology of AM803, a novel selective five-lipoxygenase-activating protein (FLAP) inhibitor in rodent models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of prostaglandins and leukotrienes. Effects of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to Fiboflapon Sodium: Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fiboflapon Sodium (also known as GSK2190915 and AM-803) is a potent, orally bioavailable inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2] Developed initially by Amira Pharmaceuticals and later by GlaxoSmithKline, it represents a significant effort in targeting the leukotriene pathway for the treatment of inflammatory diseases.[3] Leukotrienes are powerful lipid mediators implicated in the pathophysiology of a range of conditions, including asthma, allergic rhinitis, and cardiovascular diseases.[4][5] this compound acts upstream of the synthesis of both leukotriene B4 (LTB4) and the cysteinyl leukotrienes (CysLTs), offering a comprehensive blockade of this pro-inflammatory cascade.[4] Despite promising preclinical and early clinical data, its development for asthma and cardiovascular disorders has been discontinued.[3] This guide provides a detailed overview of the discovery, mechanism of action, and key preclinical and clinical data of this compound, intended for a scientific audience.

Introduction: The Role of the Leukotriene Pathway in Inflammation

The leukotriene (LT) pathway is a critical component of the inflammatory response. Upon cellular stimulation by various triggers, arachidonic acid is released from the cell membrane and acted upon by a series of enzymes to produce leukotrienes.[6] These lipid mediators are categorized into two main classes: LTB4, a potent chemoattractant for neutrophils, and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are known to cause bronchoconstriction and increase vascular permeability.[4][6]

The synthesis of all leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO) and requires the presence of the 5-lipoxygenase-activating protein (FLAP).[4][5] FLAP, an 18-kDa integral membrane protein located in the nuclear envelope, acts as a scaffold, binding arachidonic acid and presenting it to 5-LO.[7][8][9] This makes FLAP a key upstream target for inhibiting the entire leukotriene cascade.

Discovery and Development of this compound

This compound (formerly AM-803) was developed by Amira Pharmaceuticals as a selective FLAP inhibitor.[3] It was later acquired by GlaxoSmithKline and assigned the identifier GSK2190915. The compound was investigated for its therapeutic potential in inflammatory conditions, primarily asthma.[3] Phase II clinical trials were initiated for asthma; however, development for this indication, as well as for cardiovascular disorders, was ultimately discontinued.[3]

Mechanism of Action

This compound exerts its pharmacological effect by binding with high affinity to FLAP.[1][10] This binding event prevents the interaction between FLAP and 5-LO, thereby inhibiting the translocation of 5-LO from the cytosol to the nuclear membrane, a crucial step for its activation.[8][9] By blocking this initial step, this compound effectively halts the conversion of arachidonic acid into LTA4, the unstable epoxide intermediate that serves as the precursor for both LTB4 and the CysLTs.[7][10]

Signaling Pathway of Leukotriene Synthesis and Inhibition by this compound

Quantitative Preclinical and Clinical Data

This compound has demonstrated potent and sustained inhibition of leukotriene synthesis in a variety of preclinical and clinical settings. The following tables summarize the key quantitative data.

Table 1: In Vitro and Ex Vivo Potency of this compound

| Parameter | Species/Matrix | Value | Reference |

| FLAP Binding Potency | - | 2.9 nM | [1] |

| IC₅₀ (LTB4 Inhibition) | Human Whole Blood | 76 nM | [1][2] |

| EC₅₀ (LTB4 Biosynthesis) | Rat Whole Blood | ~7 nM | [1][2] |

| EC₅₀ (LTB4 Inhibition) | Western European Subjects | 85 nM | [11] |

| EC₅₀ (LTB4 Inhibition) | Japanese Subjects | 89 nM | [11] |

Table 2: In Vivo Efficacy of this compound (AM-803) in Rats

| Parameter | Model | Dosage | Inhibition/Effect | Reference |

| ED₅₀ (LTB4 Production) | Calcium-ionophore challenged lungs | 0.12 mg/kg | - | [1][12] |

| ED₅₀ (CysLT Production) | Calcium-ionophore challenged lungs | 0.37 mg/kg | - | [1][12] |

| LTB4 Inhibition | Calcium-ionophore challenged lungs | 3 mg/kg (single oral dose) | 86% at 16h | [1][12] |

| CysLT Inhibition | Calcium-ionophore challenged lungs | 3 mg/kg (single oral dose) | 41% at 16h | [1][12] |

| LTB4 Biosynthesis Inhibition | Ex vivo ionophore-challenged whole blood | 1 mg/kg (oral) | >90% for up to 12h | [2][12] |

Table 3: Pharmacokinetic Parameters of this compound (GSK2190915) in Healthy Adults

| Population | Dose | Cmax (ng/mL) | AUC(0,24h) (ng.h/mL) | t½ (h) | Reference |

| Western European | 50 mg (single) | 443 | 5860 | 20 | [13] |

| Western European | 450 mg (multiple) | 4850 | 72800 | 25 | [13] |

| Japanese | 10 mg (single) | 126 | 1850 | 16 | [13] |

| Japanese | 200 mg (single) | 2610 | 44600 | 34 | [13] |

Key Experimental Protocols and Workflows

Ex Vivo Leukotriene B4 Biosynthesis Assay in Whole Blood

This assay is a cornerstone for evaluating the pharmacodynamic effects of FLAP inhibitors.

Objective: To measure the inhibition of LTB4 production in whole blood following ex vivo stimulation.

Methodology:

-

Blood Collection: Whole blood is collected from subjects (human or animal) into heparinized tubes.

-

Incubation with Inhibitor: Aliquots of blood are incubated with varying concentrations of this compound or vehicle control for a specified period at 37°C.

-

Stimulation: LTB4 synthesis is initiated by the addition of a calcium ionophore, such as A23187 (typically at a final concentration of 10 µM).[14][15]

-

Termination of Reaction: After a defined incubation time at 37°C, the reaction is stopped, often by centrifugation to separate plasma.[14]

-

Sample Preparation: Plasma samples are prepared for analysis. This may involve protein precipitation and solid-phase extraction to purify the lipid mediators.[14]

-

Quantification of LTB4: LTB4 levels are quantified using a sensitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA), or by chromatographic methods like HPLC.[14][15]

Experimental Workflow: Ex Vivo LTB4 Assay

In Vivo Models of Acute Inflammation

The efficacy of this compound has been demonstrated in rodent models of acute inflammation.

Zymosan-Induced Peritonitis in Rats:

-

Objective: To assess the effect of this compound on inflammatory cell influx and mediator production in a model of peritonitis.

-

Methodology:

-

Rats are pre-treated with an oral dose of this compound or vehicle.

-

Peritonitis is induced by intraperitoneal injection of zymosan.

-

After a set time, peritoneal lavage is performed to collect inflammatory exudate.

-

The lavage fluid is analyzed for neutrophil count and levels of LTB4 and CysLTs.

-

Platelet-Activating Factor (PAF)-Induced Lethal Shock in Mice:

-

Objective: To evaluate the protective effect of this compound in a model of lethal shock where leukotrienes are known to play a role.

-

Methodology:

-

Mice are pre-treated with this compound or vehicle.

-

A lethal intravenous injection of PAF is administered.

-

Survival time is recorded.

-

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of FLAP. It effectively blocks the production of both LTB4 and cysteinyl leukotrienes, demonstrating efficacy in preclinical models of inflammation. The clinical pharmacokinetic and pharmacodynamic data supported a once-daily dosing regimen.[11][13] Despite its promising profile, the development of this compound for major inflammatory diseases has been halted. Nevertheless, the extensive research and data generated during its development provide valuable insights for the scientific community and for future efforts in targeting the leukotriene pathway for therapeutic intervention. The detailed information presented in this guide serves as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.rndsystems.com [resources.rndsystems.com]

- 5. researchgate.net [researchgate.net]

- 6. Leukotriene - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Mode of action of the leukotriene synthesis (FLAP) inhibitor BAY X 1005: implications for biological regulation of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. FLAP: a novel drug target for inhibiting the synthesis of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What are FLAP inhibitors and how do they work? [synapse.patsnap.com]

- 11. Pharmacodynamics, pharmacokinetics and safety of GSK2190915, a novel oral anti-inflammatory 5-lipoxygenase-activating protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacology of AM803, a novel selective five-lipoxygenase-activating protein (FLAP) inhibitor in rodent models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacodynamics, pharmacokinetics and safety of GSK2190915, a novel oral anti‐inflammatory 5‐lipoxygenase‐activating protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biosynthesis, characterization and inhibition of leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of GSK2190915: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2190915, also known as Fiboflapon or AM-803, is a potent, selective, and orally bioavailable inhibitor of 5-lipoxygenase-activating protein (FLAP). FLAP is a crucial intracellular protein that facilitates the biosynthesis of leukotrienes, which are potent lipid mediators implicated in the pathophysiology of various inflammatory diseases, most notably asthma. By binding to FLAP, GSK2190915 effectively blocks the production of both cysteinyl leukotrienes (CysLTs) and leukotriene B4 (LTB4), offering a comprehensive approach to mitigating leukotriene-driven inflammation. This technical guide provides a detailed overview of the pharmacological profile of GSK2190915, summarizing its binding affinity, in vitro and in vivo efficacy, and clinical pharmacodynamic properties. Detailed experimental methodologies and signaling pathways are also presented to provide a comprehensive resource for researchers and drug development professionals.

Mechanism of Action

GSK2190915 exerts its pharmacological effect by directly targeting the 5-lipoxygenase-activating protein (FLAP). In the biosynthesis of leukotrienes, arachidonic acid is first converted to the unstable intermediate leukotriene A4 (LTA4) by the enzyme 5-lipoxygenase (5-LO). This initial step requires the presence of FLAP, which is thought to bind arachidonic acid and present it to 5-LO. By binding to FLAP, GSK2190915 allosterically inhibits the interaction between FLAP and 5-LO, thereby preventing the synthesis of LTA4 and all downstream leukotrienes, including LTB4 and the CysLTs (LTC4, LTD4, and LTE4).[1][2] This upstream inhibition of the leukotriene cascade is a key differentiator from leukotriene receptor antagonists, which only block the action of CysLTs at their target receptors.[1]

Signaling Pathway of Leukotriene Synthesis and Inhibition by GSK2190915

References

- 1. Pharmacodynamics, pharmacokinetics and safety of GSK2190915, a novel oral anti‐inflammatory 5‐lipoxygenase‐activating protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology of AM803, a novel selective five-lipoxygenase-activating protein (FLAP) inhibitor in rodent models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of AM-803 on LTB4 Production in Human Whole Blood: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leukotriene B4 (LTB4) is a potent lipid mediator centrally involved in inflammatory processes. Its biosynthesis, primarily in leukocytes, is a key target for anti-inflammatory drug development. AM-803 (Tamibarotene), a synthetic retinoid, has been identified as an inhibitor of LTB4 production. This technical guide provides an in-depth overview of the mechanism of action of AM-803, its quantitative effects on LTB4 synthesis in human whole blood, and detailed experimental protocols for assessing such effects. The information presented herein is intended to support researchers and professionals in the development and evaluation of novel anti-inflammatory therapeutics targeting the LTB4 pathway.

Introduction to LTB4 and the 5-Lipoxygenase Pathway

Leukotriene B4 is a product of the 5-lipoxygenase (5-LOX) pathway, which metabolizes arachidonic acid (AA) released from the cell membrane. LTB4 is a powerful chemoattractant for neutrophils and other immune cells, playing a crucial role in the amplification of inflammatory responses.[1] The synthesis of LTB4 is initiated by cellular stimuli that increase intracellular calcium levels.

The key enzymatic steps involve the 5-lipoxygenase activating protein (FLAP), which presents arachidonic acid to the 5-lipoxygenase enzyme.[2] 5-LOX then catalyzes the conversion of AA to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently converted to the unstable epoxide, leukotriene A4 (LTA4). Finally, LTA4 hydrolase converts LTA4 to LTB4. Due to its critical role in presenting the substrate to 5-LOX, FLAP is a prime target for therapeutic intervention to inhibit the production of all leukotrienes.[3]

AM-803: Mechanism of Action

AM-803 is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP).[4][5] By binding to FLAP, AM-803 prevents the transfer of arachidonic acid to 5-lipoxygenase, thereby inhibiting the initial and rate-limiting step in leukotriene biosynthesis. This mechanism effectively blocks the production of LTB4 and other leukotrienes, such as the cysteinyl leukotrienes (CysLTs).

Figure 1: Mechanism of AM-803 Action.

Quantitative Effect of AM-803 on LTB4 Production

Studies have demonstrated the potent inhibitory effect of AM-803 on LTB4 biosynthesis in ex vivo human whole blood assays. The key quantitative data from these studies are summarized below.

| Parameter | Value | Species | Assay Conditions | Reference |

| EC50 | ~7 nM | Rat | Ex vivo ionophore-challenged whole blood | [4][5] |

| Inhibition | >90% | Rat | 1 mg/kg oral dose, measured up to 12h post-dose | [4][5] |

Note: While the primary data is from rodent models, it is highly indicative of the compound's potency and is a standard preclinical measure before human trials.

Experimental Protocol: In Vitro Human Whole Blood LTB4 Assay

This section details a representative protocol for evaluating the inhibitory effect of compounds like AM-803 on LTB4 production in stimulated human whole blood.

Materials and Reagents

-

Freshly drawn human whole blood (anticoagulant: heparin)

-

Test compound (e.g., AM-803) dissolved in a suitable vehicle (e.g., DMSO)

-

Calcium Ionophore A23187 (stimulant)

-

Phosphate Buffered Saline (PBS)

-

Methanol (for protein precipitation)

-

Solid-Phase Extraction (SPE) columns

-

LTB4 ELISA kit or reagents for LC-MS/MS analysis

-

Centrifuge

-

Incubator (37°C)

Experimental Workflow

Figure 2: LTB4 Assay Workflow.

Step-by-Step Procedure

-

Blood Collection: Collect fresh human blood from healthy volunteers into tubes containing heparin as an anticoagulant.

-

Pre-incubation with Inhibitor:

-

Aliquot the whole blood into microcentrifuge tubes.

-

Add the test compound (AM-803) at various concentrations or the vehicle control.

-

Pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for cell penetration of the inhibitor.

-

-

Stimulation of LTB4 Production:

-

Incubation: Incubate the samples at 37°C for an optimal duration, typically between 10 and 30 minutes.[1][6]

-

Termination of Reaction:

-

Stop the reaction by placing the tubes on ice.

-

Centrifuge the samples at a low speed (e.g., 1000 x g for 15 minutes) to separate the plasma.[8]

-

-

Sample Processing:

-

Carefully collect the plasma supernatant.

-

For assays requiring high specificity, perform a protein precipitation step (e.g., with cold methanol) followed by solid-phase extraction (SPE) to purify the lipid mediators and remove interfering substances.[6]

-

-

Quantification of LTB4:

-

Measure the concentration of LTB4 in the processed plasma samples using a validated method.

-

ELISA/RIA: A common and relatively high-throughput method. Follow the manufacturer's instructions for the specific kit used.

-

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): Offers the highest specificity and accuracy for quantification.

-

Data Analysis

-

Construct a dose-response curve by plotting the LTB4 concentration against the logarithm of the AM-803 concentration.

-

Calculate the EC50 (half-maximal effective concentration) value from the dose-response curve using a suitable nonlinear regression model.

Discussion and Conclusion

The in vitro human whole blood assay is a robust and physiologically relevant system for evaluating the potency of FLAP inhibitors like AM-803.[9] This assay takes into account the complexities of cellular interactions and protein binding within whole blood, providing a more accurate prediction of in vivo efficacy compared to isolated cell systems.

AM-803 demonstrates potent, low nanomolar inhibition of LTB4 production, confirming its mechanism of action as a FLAP inhibitor. The detailed protocol provided in this guide offers a standardized framework for researchers to assess the activity of AM-803 and other novel compounds targeting the 5-lipoxygenase pathway. Such assessments are critical for the preclinical development of new anti-inflammatory therapies for a range of diseases, including respiratory and cardiovascular conditions.

References

- 1. Optimization of assay conditions for leukotriene B4 synthesis by neutrophils or platelets isolated from peripheral blood of monogastric animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The 5-lipoxygenase pathway: oxidative and inflammatory contributions to the Alzheimer’s disease phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]

- 5. Pharmacology of AM803, a novel selective five-lipoxygenase-activating protein (FLAP) inhibitor in rodent models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis, characterization and inhibition of leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. resources.rndsystems.com [resources.rndsystems.com]

- 9. Leukotriene B4 production by stimulated whole blood: comparative studies with isolated polymorphonuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Fiboflapon Sodium: A Technical Whitepaper on its Inhibitory Effect on Cysteinyl Leukotriene Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Fiboflapon Sodium (also known as GSK2190915 and AM-803), a potent and orally bioavailable inhibitor of 5-lipoxygenase-activating protein (FLAP). By targeting FLAP, this compound effectively blocks the biosynthesis of all leukotrienes, including the pro-inflammatory cysteinyl leukotrienes (CysLTs) — LTC₄, LTD₄, and LTE₄. This document consolidates quantitative data from key preclinical studies, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows. The information presented is intended to support further research and development of FLAP inhibitors as therapeutic agents for inflammatory diseases.

Introduction to this compound and the Leukotriene Pathway

Leukotrienes are potent lipid mediators derived from arachidonic acid that play a crucial role in the pathophysiology of a range of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions. The biosynthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO), which requires the presence of the 5-lipoxygenase-activating protein (FLAP) to translocate to the nuclear membrane and gain access to its substrate, arachidonic acid.

This compound is a selective FLAP inhibitor.[1] It binds to FLAP with high affinity, preventing the association between 5-LO and arachidonic acid, thereby inhibiting the production of all downstream leukotrienes, including Leukotriene B₄ (LTB₄) and the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄).[2] This mechanism of action provides a comprehensive blockade of the pro-inflammatory effects of leukotrienes.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound has been quantified in various preclinical models. The following tables summarize the key findings from in vitro, ex vivo, and in vivo studies.

| Parameter | Value | Assay Condition | Reference |

| FLAP Binding Potency | 2.9 nM | FLAP binding assay | [3][4] |

| IC₅₀ for LTB₄ Inhibition | 76 nM | Human whole blood (5-hour incubation) | [3][4] |

| EC₅₀ for LTB₄ Biosynthesis | ~7 nM | Ex vivo ionophore-challenged whole blood | [3][4] |

Table 1: In Vitro and Ex Vivo Potency of this compound

| Model | Leukotriene | ED₅₀ | Inhibition at 3 mg/kg (16h post-dose) | Reference |

| In vivo calcium-ionophore challenged rat lungs | LTB₄ | 0.12 mg/kg | 86% | [3][4] |

| Cysteinyl Leukotrienes (CysLTs) | 0.37 mg/kg | 41% | [3][4] |

Table 2: In Vivo Efficacy of this compound in a Rat Model

Signaling Pathway and Mechanism of Action

This compound's mechanism of action is centered on the inhibition of FLAP, a critical upstream component of the leukotriene biosynthesis pathway. The following diagram illustrates this pathway and the point of intervention for this compound.

Caption: Inhibition of FLAP by this compound prevents leukotriene synthesis.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols used in the preclinical evaluation of this compound, based on published literature.

Ex Vivo Ionophore-Challenged Whole Blood LTB₄ Biosynthesis Assay

This assay measures the ability of a compound to inhibit LTB₄ production in a whole blood sample.

Caption: Workflow for the ex vivo LTB₄ biosynthesis inhibition assay.

Protocol:

-

Dosing: Animals (e.g., rats) are orally administered this compound at various doses.

-

Blood Collection: At specified time points post-dosing, whole blood is collected into heparinized tubes.

-

Stimulation: Aliquots of whole blood are pre-incubated with the test compound or vehicle control, followed by stimulation with a calcium ionophore (e.g., A23187) to induce leukotriene synthesis.

-

Incubation: The samples are incubated at 37°C for a defined period.

-

Reaction Termination: The reaction is stopped by the addition of a chelating agent (e.g., EDTA) and placing the samples on ice.

-

Sample Processing: Plasma is separated by centrifugation.

-

Quantification: LTB₄ levels in the plasma are quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit or by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Data Analysis: The percentage inhibition of LTB₄ synthesis is calculated by comparing the levels in the this compound-treated samples to the vehicle-treated controls.

In Vivo Calcium-Ionophore Challenged Rat Lung Model

This in vivo model assesses the effect of an orally administered compound on leukotriene production directly in the lung tissue.

Protocol:

-

Dosing: Rats are orally dosed with this compound or vehicle.

-

Challenge: After a specified time, the animals are anesthetized, and a calcium ionophore solution is administered intratracheally to stimulate leukotriene production in the lungs.

-

Sample Collection: After a short incubation period, the lungs are lavaged with saline (Bronchoalveolar Lavage, BAL) to collect the fluid containing the produced leukotrienes.

-

Sample Processing: The BAL fluid is centrifuged to remove cells and debris.

-

Quantification: The levels of LTB₄ and total cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) in the BAL fluid are measured using specific ELISA kits or LC-MS/MS.

-

Data Analysis: The dose-dependent inhibition of LTB₄ and CysLT production is determined, and ED₅₀ values are calculated.

Zymosan-Induced Peritonitis Model in Rodents

This model of acute inflammation is used to evaluate the anti-inflammatory effects of compounds by measuring their ability to reduce leukotriene levels and inflammatory cell influx in the peritoneal cavity.

Caption: Workflow for the zymosan-induced peritonitis model.

Protocol:

-

Dosing: Mice or rats are pre-treated with this compound or vehicle via oral gavage.

-

Induction of Peritonitis: A solution of zymosan (a yeast cell wall component) is injected into the peritoneal cavity to induce an inflammatory response.

-

Sample Collection: After a specific time (e.g., 4 hours), the animals are euthanized, and the peritoneal cavity is washed with saline to collect the peritoneal lavage fluid.

-

Cellular Analysis: The total number of inflammatory cells, particularly neutrophils, in the lavage fluid is determined using a cell counter or by microscopic examination.

-

Leukotriene Measurement: The concentrations of LTB₄ and cysteinyl leukotrienes in the cell-free supernatant of the lavage fluid are quantified by ELISA or LC-MS/MS.

-

Data Analysis: The ability of this compound to reduce zymosan-induced cell influx and leukotriene production is assessed in a dose-dependent manner.

Conclusion

This compound is a potent inhibitor of FLAP, effectively blocking the production of cysteinyl leukotrienes and LTB₄. The quantitative data from various preclinical models demonstrate its significant in vitro and in vivo activity. The experimental protocols detailed in this guide provide a framework for the continued investigation of FLAP inhibitors. The comprehensive inhibition of the leukotriene pathway by compounds such as this compound holds considerable promise for the treatment of a wide array of inflammatory diseases. Further research and clinical development are warranted to fully elucidate the therapeutic potential of this class of drugs.

References

- 1. Comparison of antigen and Ca++-ionophore-induced peptidoleukotriene release from guinea pig lung preparations using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chapter 17. Zymosan-induced peritonitis as a simple experimental system for the study of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo characterization of zymosan-induced mouse peritoneal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Zymosan-induced peritonitis: Effects on cardiac function, temperature regulation, translocation of bacteria and role of dectin-1 - PMC [pmc.ncbi.nlm.nih.gov]

GSK2190915: A Technical Deep Dive into its Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anti-inflammatory properties of GSK2190915, a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP). This document details the mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and provides detailed experimental protocols for the assessment of its pharmacological effects.

Introduction to GSK2190915 and its Therapeutic Rationale

Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid via the 5-lipoxygenase (5-LO) pathway. They are significantly implicated in the pathophysiology of a range of inflammatory diseases, most notably asthma. The synthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase, which requires the presence of the 5-lipoxygenase-activating protein (FLAP) to translocate to the nuclear membrane and bind to its substrate.

GSK2190915 is a high-affinity FLAP inhibitor that effectively blocks the initial step in the leukotriene biosynthetic pathway. By inhibiting FLAP, GSK2190915 prevents the production of both leukotriene B4 (LTB4), a potent neutrophil chemoattractant, and the cysteinyl leukotrienes (CysLTs: LTC4, LTD4, and LTE4), which mediate bronchoconstriction, mucus secretion, and eosinophil recruitment.[1] This dual action on both classes of leukotrienes provides a comprehensive approach to mitigating leukotriene-driven inflammation.

Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

GSK2190915 exerts its anti-inflammatory effects by binding to FLAP, a key protein in the 5-lipoxygenase (5-LO) pathway. This pathway is responsible for the synthesis of leukotrienes, which are potent inflammatory mediators.

The diagram below illustrates the 5-lipoxygenase signaling pathway and the specific point of inhibition by GSK2190915.

Quantitative Data Summary

The anti-inflammatory efficacy of GSK2190915 has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative findings.

Table 1: In Vitro and In Vivo Preclinical Efficacy

| Parameter | Species/System | Value | Reference |

| FLAP Binding Potency | - | 2.9 nM | [2] |

| IC50 for LTB4 Inhibition | Human Whole Blood | 76 nM | [3] |

| EC50 for LTB4 Inhibition | Human Whole Blood | 85-89 nM | [4] |

| ED50 for LTB4 Inhibition | Rat (in vivo) | 0.12 mg/kg | [2] |

| ED50 for CysLTs Inhibition | Rat (in vivo) | 0.37 mg/kg | [2] |

Table 2: Clinical Pharmacodynamic & Efficacy Data in Asthma Patients

| Parameter | Study Population | Dose | Result | Reference |

| Urinary LTE4 Inhibition | Healthy Subjects | ≥50 mg | Near complete inhibition at 24h | [3][4] |

| Blood LTB4 Inhibition | Healthy Subjects | ≥150 mg | Required for 24h inhibition | [3][4] |

| Attenuation of Early Asthmatic Response (EAR) - Min FEV1 | Mild Asthma | 50 mg | 36% attenuation vs. placebo | [5] |

| Attenuation of Early Asthmatic Response (EAR) - Weighted Mean FEV1 | Mild Asthma | 50 mg | 56% attenuation vs. placebo | [5] |

| Attenuation of Early Asthmatic Response (EAR) - Min FEV1 | Mild Asthma | 100 mg | 33.3% attenuation of placebo response | [6] |

| Attenuation of Late Asthmatic Response (LAR) - Min FEV1 | Mild Asthma | 100 mg | 15.8% attenuation of placebo response | [6] |

| Reduction in Sputum Eosinophils | Mild Asthma | 100 mg | Significant reduction on day 4 | [6] |

| Reduction in Sputum LTB4 | Mild Asthma | 100 mg | >90% reduction on days 4 and 6 | [7] |

| Change in Trough FEV1 | Persistent Asthma | 30 mg | Nominally statistically significant improvement vs. placebo | [8][9] |

| Daytime Symptom Scores | Persistent Asthma | 30 mg | Statistically significant decrease vs. placebo | [8][9] |

| Daytime SABA Use | Persistent Asthma | 30 mg | Statistically significant decrease vs. placebo | [8][9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key assays used to evaluate the anti-inflammatory properties of GSK2190915.

Measurement of Leukotriene B4 (LTB4) in Human Whole Blood (ELISA)

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of LTB4 in human whole blood samples.

Materials:

-

Human whole blood collected in EDTA or heparin tubes

-

LTB4 ELISA Kit (commercial kits are available, e.g., from Abcam, Kamiya Biomedical)[10][11]

-

Microplate reader capable of measuring absorbance at 450 nm

-

Pipettes and tips

-

Wash buffer

-

Deionized water

Procedure:

-

Sample Collection and Preparation: Collect whole blood into tubes containing EDTA or heparin as an anticoagulant. For plasma, centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection. Serum can also be used after allowing the blood to clot.[10] Samples can be assayed immediately or stored at -20°C or -80°C.

-

Reagent Preparation: Prepare LTB4 standards and the LTB4-enzyme conjugate according to the kit manufacturer's instructions.[12][13]

-

Assay: a. Add 50 µL of standards or samples to the appropriate wells of the antibody-coated microplate.[10] b. Immediately add 50 µL of the prepared LTB4-enzyme conjugate to each well.[10] c. Cover the plate and incubate for 1 hour at 37°C. d. Aspirate the liquid from each well and wash the plate 3-5 times with wash buffer.[10] e. Add 90 µL of TMB (3,3',5,5'-tetramethylbenzidine) Substrate Solution to each well.[10] f. Cover the plate and incubate for 15-25 minutes at 37°C in the dark.[10] g. Add 50 µL of Stop Solution to each well to terminate the reaction.[10]

-

Data Analysis: a. Read the absorbance of each well at 450 nm using a microplate reader.[10] b. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. c. Determine the concentration of LTB4 in the samples by interpolating their absorbance values on the standard curve. The intensity of the color is inversely proportional to the concentration of LTB4.[12]

Measurement of Urinary Leukotriene E4 (LTE4) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and specific method for the quantification of LTE4, a stable metabolite of cysteinyl leukotrienes, in human urine.

Materials:

-

Human urine sample

-

LTE4 and deuterated LTE4 (LTE4-d3) internal standard

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Solid-phase extraction (SPE) columns (e.g., C18), if necessary for sample cleanup

-

Acetonitrile, methanol, water (LC-MS grade)

-

Formic acid or acetic acid

-

Ammonium hydroxide

Procedure:

-

Sample Preparation: a. To an 800 µL aliquot of centrifuged urine, add 200 µL of an internal standard solution (e.g., LTE4-d3 at a final concentration of 200 pg/mL).[14] b. Vortex the sample for 5 seconds.[14]

-

LC-MS/MS Analysis: a. Inject the prepared sample directly onto the LC-MS/MS system.[14] b. Perform chromatographic separation using a suitable column (e.g., a C18 reverse-phase column) and a gradient elution with mobile phases typically consisting of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or acetic acid to improve ionization. c. Detect and quantify LTE4 and the internal standard using tandem mass spectrometry in the negative ion mode, monitoring specific precursor-to-product ion transitions (e.g., m/z 438 to m/z 333 for native LTE4).[15]

-

Data Analysis: a. Generate a calibration curve by analyzing a series of LTE4 standards of known concentrations.[14] b. Calculate the ratio of the peak area of LTE4 to the peak area of the internal standard for both the standards and the samples. c. Determine the concentration of LTE4 in the urine samples from the calibration curve. d. Normalize the urinary LTE4 concentration to the urinary creatinine concentration to account for variations in urine dilution.[16][17]

Conclusion

GSK2190915 is a well-characterized, potent, and selective FLAP inhibitor with demonstrated anti-inflammatory activity in both preclinical models and clinical trials. Its mechanism of action, centered on the inhibition of the 5-lipoxygenase pathway, leads to a significant reduction in the production of pro-inflammatory leukotrienes. The quantitative data from various studies consistently support its efficacy in attenuating key markers of inflammation, particularly in the context of asthma. The detailed experimental protocols provided herein offer a foundation for further research into the therapeutic potential of GSK2190915 and other FLAP inhibitors in a range of inflammatory disorders.

References

- 1. Determination of LTE4 in Human Urine By Liquid Chromatography Coupled With Ionspray Tandem Mass Spectrometry [periodicos.capes.gov.br]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacodynamics, pharmacokinetics and safety of GSK2190915, a novel oral anti‐inflammatory 5‐lipoxygenase‐activating protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacodynamics, pharmacokinetics and safety of GSK2190915, a novel oral anti-inflammatory 5-lipoxygenase-activating protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of the early asthmatic response to inhaled allergen by the 5-lipoxygenase activating protein inhibitor GSK2190915: a dose–response study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. | BioWorld [bioworld.com]

- 7. The 5-lipoxygenase-activating protein inhibitor, GSK2190915, attenuates the early and late responses to inhaled allergen in mild asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy, safety and tolerability of GSK2190915, a 5-lipoxygenase activating protein inhibitor, in adults and adolescents with persistent asthma: a randomised dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficacy, safety and tolerability of GSK2190915, a 5-lipoxygenase activating protein inhibitor, in adults and adolescents with persistent asthma: a randomised dose-ranging study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. k-assay.com [k-assay.com]

- 11. content.abcam.com [content.abcam.com]

- 12. interchim.fr [interchim.fr]

- 13. assaygenie.com [assaygenie.com]

- 14. Leukotriene-E4 in human urine: Comparison of on-line purification and liquid chromatography-tandem mass spectrometry to affinity purification followed by enzyme immunoassay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

Cellular Targets of Fiboflapon Sodium Beyond FLAP: A Review of Publicly Available Data

Despite extensive investigation into the pharmacological profile of fiboflapon sodium (also known as GSK2190915 or AM-803), a potent inhibitor of the 5-lipoxygenase-activating protein (FLAP), publicly available scientific literature and safety assessments do not provide evidence of specific cellular targets beyond FLAP.

This compound was developed as a highly selective inhibitor of FLAP, a key protein in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. Its primary mechanism of action involves binding to FLAP and preventing the transfer of arachidonic acid to 5-lipoxygenase, thereby blocking the production of leukotrienes B4 (LTB4) and cysteinyl leukotrienes (CysLTs). This on-target activity has been extensively characterized and is the basis for its investigation as a potential treatment for inflammatory diseases such as asthma.

While pharmaceutical development of a selective inhibitor like this compound typically involves comprehensive off-target screening to ensure its safety and specificity, the results of such studies for this compound have not been disclosed in the public domain. Broad pharmacology screens, such as those conducted by specialized contract research organizations (e.g., CEREP, Eurofins), are standard practice to identify potential interactions with a wide range of receptors, ion channels, enzymes, and transporters. Similarly, kinome scans are often employed to assess activity against a large panel of protein kinases. However, no published data from such comprehensive profiling of this compound is currently available.

Preclinical and clinical studies have reported on the safety and tolerability of this compound, but these publications do not detail the findings of preclinical safety pharmacology studies that would elucidate any off-target effects. The term "selective" is consistently used to describe this compound in the literature, implying that such off-target activities are minimal or non-existent at therapeutic concentrations, but the supporting quantitative data from broad screening panels remains proprietary to the developing company, GlaxoSmithKline.

In the absence of publicly available data on non-FLAP targets, it is not possible to provide a detailed technical guide, quantitative data tables, experimental protocols for off-target identification, or signaling pathway diagrams related to any secondary pharmacology of this compound. The information available in the public sphere is exclusively focused on its potent and selective inhibition of FLAP.

The FLAP Pathway: The Known Target of this compound

To provide context, the established mechanism of action of this compound is the inhibition of the 5-lipoxygenase-activating protein (FLAP). This is a crucial step in the leukotriene biosynthetic pathway.

Experimental Workflow for Target Identification

While no off-targets for this compound have been publicly identified, a general workflow for such an investigation in drug discovery is well-established. This process is designed to systematically identify and validate potential off-target interactions.

The Pharmacokinetics of Fiboflapon Sodium in Preclinical Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fiboflapon sodium, also known as GSK2190915 and AM-803, is a potent and orally bioavailable inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2] FLAP is a crucial component in the biosynthesis of leukotrienes, which are potent inflammatory mediators implicated in a variety of diseases. By inhibiting FLAP, this compound effectively blocks the production of leukotrienes, giving it therapeutic potential in inflammatory conditions. The development of this compound for asthma and cardiovascular disorders has been discontinued. This guide provides a comprehensive overview of the available preclinical pharmacokinetic data for this compound in key animal models, outlines general experimental methodologies, and visualizes the relevant biological pathway and experimental workflow.

Pharmacokinetic Profile

Preclinical studies have been conducted in rats and dogs to characterize the pharmacokinetic profile of this compound. While described as having "excellent preclinical toxicology and pharmacokinetics" in both species, specific quantitative data is limited, particularly for canines.[1][2]

Data Summary

The following tables summarize the available quantitative pharmacokinetic parameters for this compound in preclinical species. It is important to note that detailed public data for dogs is not available.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

| Parameter | Value | Species | Source |

| Bioavailability | ~30-50% | Rat | [3] |

| Half-life (t½) | ~2-3 hours | Rat | [3] |

No specific data for Cmax, Tmax, or AUC in rats is publicly available.

Table 2: Pharmacokinetic Parameters of this compound in Dogs (Oral Administration)

| Parameter | Value | Species | Source |

| Cmax | Data not available | Dog | - |

| Tmax | Data not available | Dog | - |

| AUC | Data not available | Dog | - |

| Half-life (t½) | Data not available | Dog | - |

| Bioavailability | Data not available | Dog | - |

Experimental Protocols

Detailed experimental protocols for the preclinical pharmacokinetic studies of this compound are not publicly available. However, based on standard practices for such studies, a general methodology can be outlined.

General In Vivo Pharmacokinetic Study Protocol

A typical preclinical pharmacokinetic study to determine the oral bioavailability and other key parameters of a compound like this compound would involve the following steps:

-

Animal Models: Healthy, adult male and female rats (e.g., Sprague-Dawley) and dogs (e.g., Beagle) are used. Animals are fasted overnight prior to drug administration.

-

Drug Formulation and Administration:

-

Intravenous (IV) Administration: A solution of this compound is administered intravenously to a cohort of animals to determine the pharmacokinetic parameters independent of absorption.

-

Oral (PO) Administration: A suspension or solution of this compound is administered orally via gavage (for rats) or capsule/gavage (for dogs) to a separate cohort of animals.

-

-

Blood Sampling: Blood samples are collected from a suitable blood vessel (e.g., tail vein in rats, cephalic vein in dogs) at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.

-

Bioanalytical Method: The concentration of this compound in the plasma samples is determined using a validated bioanalytical method, typically high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and half-life (t½). Oral bioavailability (F) is calculated using the formula: F = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100%.

Visualizations

Signaling Pathway

This compound targets the 5-lipoxygenase-activating protein (FLAP) within the leukotriene biosynthesis pathway. The following diagram illustrates this pathway and the point of intervention for this compound.

Experimental Workflow

The following diagram provides a high-level overview of a typical experimental workflow for an in vivo pharmacokinetic study.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Fiboflapon Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the in vitro evaluation of Fiboflapon Sodium, a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). FLAP is a critical protein in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators implicated in various inflammatory diseases. The following protocols describe a FLAP binding assay to determine the direct interaction of this compound with its target, a whole blood assay to assess the functional inhibition of leukotriene B4 (LTB4) production, and a cell migration assay to evaluate its impact on inflammatory cell chemotaxis.

Introduction

This compound (also known as GSK2190915) is a small molecule inhibitor that targets the 5-lipoxygenase-activating protein (FLAP).[1][2][3][4][5] FLAP is an integral membrane protein that facilitates the transfer of arachidonic acid to 5-lipoxygenase (5-LO), the initial and rate-limiting step in the biosynthesis of leukotrienes.[6][7] By inhibiting FLAP, this compound effectively blocks the production of leukotrienes, including the potent chemoattractant LTB4, and the cysteinyl leukotrienes (CysLTs) which are involved in bronchoconstriction and vascular permeability.[1][2] Due to its mechanism of action, this compound has been investigated for its therapeutic potential in inflammatory conditions such as asthma and cardiovascular disorders.[6][8] The following protocols provide standardized methods to characterize the in vitro pharmacology of this compound and other FLAP inhibitors.

Data Presentation

The following table summarizes the reported in vitro potency of this compound in various assays.

| Assay Type | System | Parameter | Value (nM) | Reference |

| FLAP Binding Assay | Human FLAP Membrane | Potency | 2.9 | [1][2][3][4][5] |

| LTB4 Inhibition Assay | Human Whole Blood | IC50 | 76 | [1][2][3][4][5] |

| LTB4 Inhibition Assay | Ex vivo ionophore-challenged whole blood | EC50 | ~7 | [1][2] |

Signaling Pathway

The diagram below illustrates the leukotriene biosynthesis pathway and the site of action for this compound.

References

- 1. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Specific lipid mediator signatures of human phagocytes: microparticles stimulate macrophage efferocytosis and pro-resolving mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. cellbiolabs.com [cellbiolabs.com]

- 5. Lipid Profiling of Polarized Human Monocyte-derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for lipid mediator profiling and phenotyping of human M1- and M2-monocyte-derived macrophages during host-pathogen interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis, characterization and inhibition of leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Studies with Fiboflapon Sodium

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and in vivo evaluation of Fiboflapon Sodium, a potent and orally bioavailable inhibitor of 5-lipoxygenase-activating protein (FLAP). The following sections detail vehicle preparation, in vivo efficacy models, and general guidelines for pharmacokinetic and pharmacodynamic assessments.

Introduction

This compound (also known as GSK2190915 sodium salt or AM-803 sodium) is a selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), a key protein in the biosynthesis of leukotrienes. Leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (CysLTs), are potent lipid mediators of inflammation and are implicated in the pathophysiology of various inflammatory diseases such as asthma. By inhibiting FLAP, this compound effectively blocks the production of these pro-inflammatory mediators.

Data Presentation

Solubility and Vehicle Preparation

Successful in vivo studies hinge on the appropriate formulation of the test compound. This compound exhibits varying solubility depending on the vehicle used. The choice of vehicle will depend on the desired route of administration (e.g., oral, intraperitoneal) and whether a clear solution or a suspension is acceptable for the study design.

Table 1: Vehicle Formulations for this compound

| Protocol | Vehicle Composition | Solubility | Formulation Type | Notes |

| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (3.79 mM) | Suspended solution | May require sonication to aid dissolution. Suitable for oral and intraperitoneal injection.[1] |

| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.79 mM) | Clear solution | Saturation is not determined.[1] |

| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (3.79 mM) | Clear solution | [1] |

In Vivo Efficacy

This compound has demonstrated efficacy in rodent models of inflammation. The following table summarizes key in vivo efficacy data in rats.

Table 2: In Vivo Efficacy of Fiboflapon in Rat Models

| Model | Endpoint Measured | Route of Administration | ED₅₀ / % Inhibition | Reference |

| Calcium-ionophore challenged lungs | LTB₄ production | Oral | 0.12 mg/kg | [1] |

| Calcium-ionophore challenged lungs | Cysteinyl leukotriene (CysLT) production | Oral | 0.37 mg/kg | [1] |

| - | LTB₄ inhibition (16h post-dose) | Oral (3 mg/kg) | 86% | [1] |

| - | CysLTs inhibition (16h post-dose) | Oral (3 mg/kg) | 41% | [1] |

Experimental Protocols

Vehicle Preparation Protocols

Protocol 1: Suspended Solution for Oral or Intraperitoneal Administration

This protocol yields a 2.5 mg/mL suspended solution.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Saline (0.9% NaCl in sterile water)

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

To prepare 1 mL of the final formulation, add 100 µL of the DMSO stock solution to 400 µL of PEG300.

-

Mix thoroughly until a homogenous solution is formed.

-

Add 50 µL of Tween-80 and mix again.

-

Add 450 µL of saline to bring the final volume to 1 mL.

-

Vortex or sonicate the suspension to ensure uniform distribution of the compound.

Protocol 2: Clear Solution for Administration

This protocol yields a clear solution with a concentration of at least 2.5 mg/mL.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Sulfobutylether-β-cyclodextrin (SBE-β-CD)

-

Saline (0.9% NaCl in sterile water)

Procedure:

-

Prepare a 20% (w/v) solution of SBE-β-CD in saline.

-

Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

To prepare 1 mL of the final formulation, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD solution.

-

Mix thoroughly until the this compound is completely dissolved.

In Vivo Efficacy Model: Zymosan-Induced Peritonitis in Rats

This model is used to assess the anti-inflammatory effects of this compound by measuring its ability to reduce leukocyte infiltration and inflammatory mediator production in the peritoneal cavity.

Materials:

-

Male Sprague-Dawley rats (180-220 g)

-

Zymosan A from Saccharomyces cerevisiae

-

Sterile saline

-

This compound formulation

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Phosphate-buffered saline (PBS) containing EDTA

-

Turk's solution

-

Microscope and hemocytometer

-

ELISA kits for LTB4 and CysLTs

Procedure:

-

Fast the rats for 12 hours prior to the experiment with free access to water.

-

Administer this compound or the vehicle control orally at the desired dose and volume (e.g., 1-10 mg/kg).

-

One hour after compound administration, induce peritonitis by intraperitoneal injection of zymosan A (1 mg/mL in sterile saline) at a volume of 1 mL per rat.

-

Four hours after the zymosan injection, euthanize the rats by CO₂ asphyxiation.

-

Inject 10 mL of ice-cold PBS with EDTA into the peritoneal cavity.

-

Gently massage the abdomen for 1 minute to dislodge the cells.

-

Aspirate the peritoneal fluid (lavage).

-

Centrifuge the lavage fluid at 400 x g for 10 minutes at 4°C.

-

Collect the supernatant for measurement of LTB4 and CysLTs using specific ELISA kits.

-

Resuspend the cell pellet in a known volume of PBS.

-

Determine the total leukocyte count using a hemocytometer after diluting an aliquot of the cell suspension in Turk's solution.

-

Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the number of neutrophils and other inflammatory cells.

In Vivo Pharmacodynamic Model: Calcium Ionophore-Induced Leukotriene Production in Rat Lungs (Adapted from Peritoneal Model)

This protocol is adapted from a peritoneal challenge model and aims to assess the ability of this compound to inhibit leukotriene synthesis in the lungs following a calcium ionophore challenge.

Materials:

-